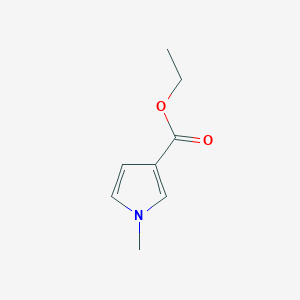

Ethyl 1-methyl-1H-pyrrole-3-carboxylate

描述

Significance of Pyrrole (B145914) Derivatives in Heterocyclic Chemistry

Pyrrole and its derivatives are cornerstones of heterocyclic chemistry, largely due to their presence in numerous natural products essential to life. The pyrrole ring is a fundamental component of complex macrocycles like the porphyrins found in heme, the oxygen carrier in blood, and chlorophyll, the pigment crucial for photosynthesis in plants. ontosight.aigoogle.com Beyond these vital biomolecules, pyrrole derivatives are found in a wide range of natural products, including vitamin B12, bile pigments such as bilirubin, and various alkaloids with potent biological activities. google.com

The versatility of the pyrrole ring makes it a privileged scaffold in medicinal chemistry. mdpi.com Its unique electronic properties allow it to engage in various chemical reactions, making it a versatile intermediate for synthesizing diverse compounds. rsc.org Consequently, the pyrrole nucleus is a key structural feature in many commercially available drugs. chemicalbook.com Marketed drugs incorporating the pyrrole system exhibit a wide spectrum of therapeutic applications, including antibacterial, anti-inflammatory, anticancer, and cholesterol-lowering effects. rsc.orgacs.org For instance, Atorvastatin, a widely prescribed medication for lowering cholesterol, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, both feature a pyrrole core. rsc.org This broad utility has cemented the importance of pyrrole derivatives as a focal point of research and development in the pharmaceutical and chemical industries. acs.org

| Drug Name | Therapeutic Area | Pyrrole Structural Feature |

|---|---|---|

| Atorvastatin | Cardiovascular (Cholesterol-lowering) | Substituted Pyrrole Ring |

| Sunitinib | Oncology (Anti-cancer) | Pyrrole fused with an oxindole (B195798) core |

| Ketorolac | Analgesic (Anti-inflammatory) | Pyrrolizine-1-carboxylic acid derivative |

| Tolmetin | Analgesic (Anti-inflammatory) | Pyrrole-2-acetic acid derivative |

Academic Research Landscape of Functionalized Pyrroles

The academic research landscape for functionalized pyrroles is dynamic and expansive, focusing primarily on the development of novel synthetic methodologies and the exploration of their biological activities. Given the importance of the pyrrole scaffold, chemists are continuously seeking more efficient, sustainable, and versatile methods for its construction and functionalization. researchgate.net

Classic methods for pyrrole synthesis, such as the Paal-Knorr and Hantzsch reactions, remain relevant, but modern research emphasizes modifications to improve yields and broaden substrate scope under milder, more environmentally friendly conditions. rsc.orgresearchgate.net Recent advancements include the use of microwave-assisted synthesis, which can significantly reduce reaction times and increase yields. orgsyn.org Furthermore, novel catalytic systems, including those based on transition metals like palladium and copper, have enabled the regioselective synthesis of highly substituted pyrroles from readily available precursors. acs.orgnih.gov Green chemistry principles are also being integrated, with studies exploring solvent-free reactions or the use of water as a reaction medium. chemsynthesis.com

A significant area of research is dedicated to investigating the biological potential of newly synthesized pyrrole derivatives. Functionalized pyrroles are key chemotypes for designing inhibitors of enzymes like protein kinases, which are crucial targets in cancer therapy. rsc.org Academic studies frequently involve screening libraries of novel pyrrole compounds against various biological targets. This research has identified derivatives with promising anticancer, antimicrobial, antiviral, and anti-inflammatory properties. chemicalbook.comijprs.com Structure-activity relationship (SAR) studies are a critical component of this research, aiming to understand how different functional groups on the pyrrole ring influence biological activity and target selectivity. chemicalbook.com

Scope and Research Focus on Ethyl 1-methyl-1H-pyrrole-3-carboxylate Analogues

Research specifically targeting this compound is often centered on its utility as a versatile chemical intermediate for the synthesis of more complex molecules. The N-methyl group prevents reactions at the nitrogen atom, directing further functionalization to the carbon positions of the pyrrole ring, while the ethyl carboxylate group can be readily modified or used as a directing group.

The broader research focus is on analogues of this compound, particularly pyrrole-3-carboxylates and pyrrole-3-carboxamides, which are explored for a range of therapeutic applications. For instance, a series of novel pyrrole-3-carboxamide derivatives carrying a pyridone fragment were synthesized and investigated as potential inhibitors of the enzyme EZH2 (enhancer of zeste homologue 2), which is a target in cancer therapy. rsc.org This highlights a common strategy where the core pyrrole ester or amide structure is used as a scaffold for building molecules with specific biological targets.

The synthesis of related structures, such as ethyl 4-substituted-1H-pyrrole-3-carboxylates, has been optimized for practicality and scalability. One-pot procedures starting from aldehydes have been developed, demonstrating the industrial and academic interest in accessing this class of compounds efficiently. acs.org Research into analogues also extends to exploring various substitution patterns to modulate biological activity. For example, studies on (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been conducted to evaluate their potential as antimicrobial agents. researchgate.net Similarly, other research has focused on synthesizing novel pyrrole-based hydrazide–hydrazones as potential dual inhibitors for enzymes relevant to Alzheimer's disease. mdpi.com

These research endeavors underscore the strategic importance of the pyrrole-3-carboxylate scaffold, including N-methylated analogues like this compound, as a foundational element for constructing diverse and biologically relevant molecules.

| Analogue Class | Primary Research Focus | Potential Application |

|---|---|---|

| Pyrrole-3-carboxamides | Enzyme Inhibition (e.g., EZH2) | Oncology |

| Ethyl 4-substituted-1H-pyrrole-3-carboxylates | Development of scalable, one-pot synthesis methods | Pharmaceutical Intermediates |

| Substituted Methyl Pyrrole-3-carboxylate chalcones | Antimicrobial activity screening | Infectious Diseases |

| Pyrrole-based hydrazide-hydrazones | Dual enzyme inhibition (MAO-B/AChE) | Neurodegenerative Diseases |

Structure

3D Structure

属性

IUPAC Name |

ethyl 1-methylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9(2)6-7/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPPCMXKWJXYGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 1 Methyl 1h Pyrrole 3 Carboxylate and Its Derivatives

Classical Pyrrole (B145914) Synthesis Approaches and their Modern Adaptations

Classical methods for pyrrole synthesis have remained cornerstones of heterocyclic chemistry for over a century. Continuous innovation has led to modern adaptations that improve efficiency, yield, and substrate scope.

Knorr Pyrrole Synthesis and its Mechanistic Variations

The Knorr pyrrole synthesis is a widely utilized reaction for preparing substituted pyrroles. wikipedia.org The fundamental process involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.org Given the propensity of α-amino-ketones to undergo self-condensation, they are typically generated in situ. thermofisher.com A common approach involves the reduction of an α-oximino-ketone using zinc dust in acetic acid. wikipedia.org

The mechanism commences with the condensation of the amine and the ketone to form an imine. This is followed by tautomerization to an enamine, which then undergoes cyclization. The subsequent elimination of water and isomerization leads to the formation of the aromatic pyrrole ring. wikipedia.org

A biocatalytic version of the Knorr synthesis has been developed, utilizing a transaminase to selectively aminate α-diketones in the presence of β-keto esters to yield substituted pyrroles. nih.gov

| Variation | Reactants | Key Features |

| Classic Knorr | α-amino-ketone and β-ketoester | α-amino-ketone generated in situ from an oxime. wikipedia.org |

| Biocatalytic Knorr | α-diketone, β-keto ester, and transaminase | Enzymatic amination of the α-diketone. nih.gov |

Hantzsch Pyrrole Synthesis and Continuous Flow Adaptations

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net While effective, this method can sometimes result in low yields. nih.gov

The reaction mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the substituted pyrrole. wikipedia.org

Modern advancements have seen the successful implementation of the Hantzsch synthesis in continuous flow systems. uc.pt This approach allows for rapid production of pyrrole analogs, with reaction times often reduced to minutes. wikipedia.org A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, where the hydrogen bromide generated as a byproduct is utilized to hydrolyze tert-butyl esters in situ. syrris.comnih.gov This method offers high efficiency and atom economy, avoiding the need for intermediate workup and purification. syrris.comuc.pt

| Method | Reactants | Conditions | Advantages |

| Batch Synthesis | β-ketoester, α-haloketone, amine/ammonia | In-flask reaction | Established methodology |

| Continuous Flow | tert-butyl acetoacetates, amines, 2-bromoketones | Microreactor, elevated temperature and pressure | Rapid synthesis, high yields, in situ hydrolysis, atom economy syrris.comwikipedia.orguc.pt |

Paal-Knorr Condensation and Related Cyclization Reactions

The Paal-Knorr synthesis is a straightforward and widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and ammonia or a primary amine. rgmcet.edu.inwikipedia.org The reaction is typically carried out under neutral or mildly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism involves the formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups. A subsequent intramolecular attack by the amine on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to yield the pyrrole. uctm.eduresearchgate.net

Recent modifications have focused on developing greener and more efficient protocols. These include the use of water as a solvent, microwave assistance, and various catalysts such as iron(III) chloride and vitamin B1. researchgate.netorganic-chemistry.orgnih.gov These adaptations often lead to shorter reaction times, milder conditions, and improved yields. rgmcet.edu.in

Contemporary and Catalytic Synthesis Strategies

Modern synthetic chemistry has introduced a range of catalytic methods for pyrrole synthesis, offering novel pathways and expanded functional group tolerance.

Metal-Catalyzed Coupling Reactions in Pyrrole Annulation

Transition metal-catalyzed reactions have become powerful tools for constructing the pyrrole ring. nih.gov Various metals, including palladium, ruthenium, and copper, have been employed to catalyze C-H amination and other coupling reactions. mdpi.comacs.orgrsc.org

A notable advancement in pyrrole synthesis is the development of palladium-catalyzed aerobic oxidative intramolecular alkenylation of C(sp³)–H bonds. rsc.orgrsc.org This method provides an efficient route to pyrrole derivatives under mild reaction conditions, using molecular oxygen as the terminal oxidant. rsc.org Kinetic studies have indicated that the C(sp³)–H metallation step is the rate-determining step in this transformation. rsc.orgrsc.org

This catalytic system has also been applied to the regioselective C-H alkenylation and annulation of pyrroles, allowing for controlled functionalization at either the C2 or C3 position. nih.gov Furthermore, palladium-catalyzed direct C3-(sp²)-H alkenylation of pyrroles has been achieved using a directing group strategy, providing access to novel organic materials. chemrxiv.orgchemrxiv.org

| Catalyst System | Reactants | Key Feature | Product Type |

| Pd(OAc)₂ / O₂ | Substituted imines | Intramolecular C(sp³)–H alkenylation rsc.org | Pyrrole derivatives |

| Pd(II) / O₂ or tBuOOBz | Pyrroles and alkenes | Regioselective C2 or C3 alkenylation nih.gov | C2 or C3-alkenylated pyrroles |

| Pd(II) / AgOAc | 2-N-alkylpyrroles and acrylates | Directing group-assisted C3-(sp²)-H alkenylation chemrxiv.orgchemrxiv.org | C3-alkenylated pyrroles |

Copper-Catalyzed Carbene Transfer Reactions and C-H Functionalization

Copper-catalyzed reactions represent a powerful tool for the functionalization of pyrrole rings through carbene transfer. These methods allow for the direct insertion of carbene groups into C-H bonds, providing an atom-economical route to complex pyrrole derivatives. The use of copper catalysts is advantageous due to their low cost, low toxicity, and environmental friendliness compared to other transition metals. mdpi.com

Research has demonstrated that TpxCu complexes (where Tpx is a hydrotrispyrazolylborate ligand) can effectively catalyze the functionalization of 1H-pyrroles. core.ac.uk This process involves the incorporation of carbene groups from diazo compounds with complete selectivity, targeting the Cα-H bond for alkylation. core.ac.uk This approach avoids modification of the Cβ-H, N-H, or C=C bonds within the pyrrole structure. core.ac.uk A proposed mechanism for this transformation suggests an electrophilic attack on the pyrrole ring rather than a direct insertion of the carbene into the C-H bond. core.ac.uk

Furthermore, a copper-catalyzed cascade reaction involving enaminones and α-diazo compounds has been developed to efficiently produce polysubstituted 2-ester pyrroles. rsc.org This process proceeds under mild conditions and demonstrates a 1,2-ester migration during the reaction, leading to moderate-to-good yields. rsc.org These C-H functionalization strategies are pivotal for synthesizing derivatives of Ethyl 1-methyl-1H-pyrrole-3-carboxylate by introducing substituents at specific positions on the pyrrole core.

Table 1: Overview of Copper-Catalyzed Pyrrole Functionalization

| Reaction Type | Catalyst | Carbene Source | Key Feature | Ref. |

|---|---|---|---|---|

| Cα-H Alkylation | TpxCu complexes | Diazo compounds | Complete selectivity for Cα-H bond | core.ac.uk |

Zirconium-Catalyzed Approaches to Acylpyrroles

Zirconium-based catalysts have emerged as effective, low-toxicity, and water-tolerant options for synthesizing pyrrole derivatives. bohrium.comnih.govresearchgate.netrsc.org A notable application is the synthesis of tetrasubstituted 1,3-diacylpyrroles, which can be achieved through a zirconium-catalyzed reaction between N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. organic-chemistry.org

This methodology utilizes ZrOCl₂·8H₂O as the catalyst in a THF/H₂O solvent system, allowing the reaction to proceed smoothly at temperatures ranging from room temperature to 50 °C, with yields reaching up to 88%. organic-chemistry.org The process tolerates a wide variety of substrates, including those with sensitive functional groups. organic-chemistry.org The proposed mechanism involves a zirconium-catalyzed Knoevenagel condensation, which is followed by an intramolecular cyclization. organic-chemistry.org This approach is distinct from classical Knorr syntheses and provides a valuable route to functionalized acylpyrroles. organic-chemistry.org Zirconium chloride has also proven effective in modified Paal-Knorr pyrrole syntheses under ultrasound irradiation. researchgate.net

Table 2: Zirconium-Catalyzed Synthesis of 1,3-Diacylpyrroles

| Catalyst | Reactants | Solvent | Temperature | Max. Yield | Ref. |

|---|

Multi-Component Reactions for Pyrrole Ring Construction

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyrrole derivatives in a single step, adhering to the principles of atom economy and green chemistry. bohrium.com These reactions allow for the construction of the pyrrole ring by combining three or more starting materials, which is a versatile approach for generating molecular diversity. researchgate.net

Various MCR methodologies have been developed for pyrrole synthesis. bohrium.com One prominent example is the Hantzsch pyrrole synthesis, which can be adapted to MCR formats. researchgate.net Another approach involves the three-component domino reaction of (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, anilines, and 2-nitrostyrenes to yield 1,3,4-trisubstituted pyrroles. mdpi.com The Van Leusen pyrrole synthesis, which utilizes Tosylmethyl isocyanide (TosMIC), is another cornerstone of MCRs for creating substituted pyrroles from α,β-unsaturated compounds. mdpi.com These methods provide a powerful platform for the one-pot synthesis of precursors to or derivatives of this compound.

Enzyme-Catalyzed Synthesis of Pyrrole Derivatives

Biocatalysis offers a green and highly selective alternative for the synthesis of pyrrole derivatives under mild reaction conditions. Enzymes can catalyze specific steps in pyrrole ring formation, often with high chemo-, regio-, and stereoselectivity.

A novel method for synthesizing N-substituted pyrroles utilizes α-amylase from hog pancreas as a catalyst for the Paal-Knorr reaction. nih.gov This enzymatic approach proceeds under mild conditions and produces a series of pyrrole derivatives in good to excellent yields (60-99%). nih.gov Another innovative chemo-enzymatic strategy employs a transaminase (ATA) to mediate the crucial amination of ketone precursors. nih.gov This biocatalytic equivalent of the Knorr pyrrole synthesis allows for the selective amination of α-diketones in the presence of β-keto esters to afford substituted pyrroles. nih.gov Lipases have also been successfully employed as catalysts for synthesizing pyrrole disulfides from KTAs and ethyl cyanoacetate, achieving yields between 70% and 90% in ethanol (B145695) at 40 °C. mdpi.com

Table 3: Examples of Enzyme-Catalyzed Pyrrole Synthesis

| Enzyme | Reaction Type | Key Advantage | Yield | Ref. |

|---|---|---|---|---|

| α-Amylase | Paal-Knorr | Mild conditions, high efficiency | 60-99% | nih.gov |

| Transaminase (ATA) | Knorr equivalent | Selective amination | - | nih.gov |

Microwave-Assisted and Green Chemistry Synthetic Routes

Microwave-assisted organic synthesis has become a key technology in green chemistry, offering significant advantages over conventional heating methods. ajrconline.orgijnrd.org These benefits include dramatically reduced reaction times, improved reaction yields, enhanced product purity, and the ability to perform reactions under solvent-free conditions. bspublications.netresearchgate.netresearchgate.net

An efficient, one-pot synthetic method for N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives has been developed using microwave irradiation. researchgate.net This procedure is based on a multi-component reaction of α-bromoacetophenone, various amines, and ethyl acetoacetate (B1235776) without the need for any solvent or catalyst. researchgate.net The key advantages of this eco-friendly method are its simplicity, short reaction times, and high yields. researchgate.net The rapid and uniform heating provided by microwaves accelerates the reaction rate, often leading to cleaner products by minimizing the formation of by-products that can occur with prolonged heating in conventional methods. researchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Ref. |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | ajrconline.orgbspublications.net |

| Energy Source | External heating (oil bath, etc.) | Direct dielectric heating | ijnrd.org |

| Solvent Use | Often requires large volumes | Can be reduced or eliminated | ajrconline.orgresearchgate.net |

| Yield | Variable | Generally higher | researchgate.netresearchgate.net |

| By-products | More prevalent due to longer heating | Often reduced | researchgate.net |

Strategic Functionalization and Derivatization

Strategic functionalization involves the selective modification of a core molecular scaffold to generate a library of derivatives with diverse properties. For this compound, this can involve reactions at the pyrrole ring C-H bonds or transformations of the ester group. As discussed previously, copper- and zirconium-catalyzed reactions provide powerful methods for introducing acyl and alkyl groups onto the pyrrole ring. core.ac.ukorganic-chemistry.org These late-stage functionalization techniques are crucial for exploring the structure-activity relationships of pyrrole-based compounds.

Esterification and Amidation Strategies

The carboxylate group at the 3-position of the pyrrole ring is a prime target for derivatization through esterification and amidation reactions. These transformations are fundamental for creating a wide range of functional analogues.

Amidation of pyrrole carboxylic acids to form pyrrole carboxamides is a key synthetic step. researchgate.net This typically requires a coupling agent to facilitate the formation of the amide bond from the carboxylic acid and an amine. google.com A variety of coupling agents can be employed, and recent work has focused on efficient and non-toxic options. For instance, a process utilizing a cyclic alkyltriphosphonate anhydride (B1165640) coupling agent has been developed for the amidation of pyrrole carboxylates. google.com In another example, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid was synthesized via an amide coupling reaction using TBTU (o-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the coupling reagent. mdpi.com Direct amidation of esters is also a viable, though often more challenging, strategy that can be achieved using organocatalysts or metal-based catalytic systems. mdpi.com

Formylation and Oxidation/Reduction of Aldehyde Moieties

The introduction and subsequent transformation of aldehyde groups on the pyrrole ring are pivotal steps in the synthesis of diverse derivatives of this compound. The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich heterocyclic compounds like pyrroles. nih.govresearchgate.net This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. nih.gov The regioselectivity of the formylation on the pyrrole ring is influenced by the substituents present. For N-substituted pyrroles, formylation can occur at the C2 or C3 positions.

Following formylation, the resulting aldehyde moiety can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to a wider range of functionalized pyrrole derivatives.

Oxidation of the Aldehyde Moiety

The oxidation of a formyl group to a carboxylic acid is a common transformation in organic synthesis. In the context of pyrrole aldehydes, various oxidizing agents can be employed. For instance, 1-methyl-3-pyrrolecarbaldehyde has been successfully oxidized to 1-methyl-3-pyrrolecarboxylic acid. cdnsciencepub.com A mild and efficient method for this transformation involves the use of silver oxide. cdnsciencepub.com

Reduction of the Aldehyde Moiety

The reduction of the aldehyde group to a primary alcohol introduces a versatile hydroxyl functional group. While standard reducing agents like lithium aluminum hydride (LiAlH4) are powerful, their application to pyrrole aldehydes can sometimes be challenging. cdnsciencepub.com For example, the reduction of 3-pyrrolecarbaldehyde with LiAlH4 has been reported to be unsuccessful. cdnsciencepub.com

However, alternative reduction methods have proven effective. The Wolff-Kishner reduction, which involves the conversion of the aldehyde to a hydrazone followed by treatment with a strong base at high temperatures, successfully reduces the formyl group to a methyl group. cdnsciencepub.com This method was effective in converting ethyl 4-formyl-2-thiolcarboxylate to 3-methylpyrrole. cdnsciencepub.com For the reduction of a formyl group to a hydroxymethyl group, sodium cyanoborohydride in the presence of an acid has been utilized for derivatives like 3,5-dichloro-1-ethyl-1H-pyrrole-2,4-dicarboxaldehyde. sunderland.ac.uk

Table 1: Oxidation and Reduction of Pyrrole Aldehydes

| Starting Material | Reagent(s) | Product | Reaction Type | Yield (%) |

|---|---|---|---|---|

| 1-Methyl-3-pyrrolecarbaldehyde | Silver oxide | 1-Methyl-3-pyrrolecarboxylic acid | Oxidation | 72% cdnsciencepub.com |

| 3-Pyrrolecarbaldehyde | Lithium aluminum hydride | No reaction | Reduction | - cdnsciencepub.com |

| Ethyl 4-formyl-2-thiolcarboxylate | Wolff-Kishner conditions | 3-Methylpyrrole | Reduction | - cdnsciencepub.com |

| 3,5-Dichloro-1-ethyl-1H-pyrrole-2,4-dicarboxaldehyde | Sodium cyanoborohydride, HCl-methanol | 3,5-Dichloro-1-ethyl-4-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde | Reduction | - sunderland.ac.uk |

Halogenation and Nucleophilic Substitution Reactions

Halogenation of the pyrrole ring provides a versatile entry point for further functionalization through nucleophilic substitution reactions. The introduction of halogen atoms at specific positions on the this compound scaffold activates the ring towards substitution by a variety of nucleophiles, enabling the synthesis of a wide array of derivatives.

Halogenation of the Pyrrole Ring

The regioselectivity of halogenation on the pyrrole ring is dependent on the reaction conditions and the specific halogenating agent used. Common reagents for the chlorination of pyrroles include N-chlorosuccinimide (NCS). nih.gov For fluorination, electrophilic fluorinating agents such as Selectfluor® are employed. nih.gov These reactions can introduce halogen atoms at the C2, C4, and C5 positions of the pyrrole ring.

Nucleophilic Substitution on Halogenated Pyrroles

Once halogenated, the pyrrole ring can undergo nucleophilic substitution, where the halogen atom is displaced by a nucleophile. This allows for the introduction of various functional groups, including amines, azides, and thiols. For instance, a chloromethyl group at the C5 position of a pyrrole-2-carboxylate has been shown to undergo KI-mediated nucleophilic substitution with sodium azide (B81097) to introduce an azido (B1232118) group. nih.gov This azide can then be further transformed, for example, through reduction to an amine. nih.gov

Table 2: Halogenation and Nucleophilic Substitution of Pyrrole Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-Chlorosuccinimide | Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate | Chlorination nih.gov |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | Fluorination nih.gov |

| Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | NaN3, KI | Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | Nucleophilic Substitution nih.gov |

Introduction of Complex Substituents (e.g., Oxazole (B20620), Thienylmethyl)

The incorporation of other heterocyclic rings, such as oxazole and thiophene (B33073), onto the this compound framework leads to the creation of novel molecular architectures with potentially enhanced biological activities. These complex substituents can be introduced through various synthetic strategies, often involving the functionalization of the pyrrole ring followed by the construction of the new heterocyclic system.

The synthesis of pyrrole-thiazole hybrids, which are structurally similar to oxazole-pyrrole hybrids, has been achieved by first converting a pyrrole carbaldehyde into a thiosemicarbazone. researchgate.net This intermediate is then cyclized with reagents like ethyl chloroacetate (B1199739) to form the thiazolidinone ring, which is a precursor to the thiazole (B1198619) ring. researchgate.net This approach highlights a viable pathway for attaching five-membered heterocyclic rings to the pyrrole core.

For the introduction of a thienyl group, a common method involves the Vilsmeier-Haack formylation of a thiophene derivative, followed by an aldol (B89426) condensation with a suitable pyrrole derivative. Another approach is the Van Leusen pyrrole synthesis, which can be adapted to create pyrroles with thienyl substituents.

Synthesis of Pyrrole-Based Conjugates and Hybrid Structures

The this compound scaffold serves as a valuable building block for the construction of more complex molecules, including conjugates and hybrid structures. These larger molecules are designed to combine the chemical or biological properties of the pyrrole core with those of other molecular entities, such as other heterocycles, peptides, or pharmacophores.

The synthesis of such conjugates often involves the functionalization of the pyrrole ring with reactive groups that can be used for coupling reactions. For example, a carboxylic acid group, which can be obtained from the hydrolysis of the ethyl ester of the title compound, can be activated and coupled with an amine to form an amide bond, a common linkage in bioconjugation.

The creation of hybrid molecules can also be achieved by constructing a second heterocyclic ring system directly onto the pyrrole framework. For instance, pyrrole-thiazole hybrids have been synthesized by building the thiazole ring onto a pre-existing pyrrole derivative. researchgate.net This strategy allows for the fusion or direct linkage of different heterocyclic systems, leading to novel chemical entities with unique three-dimensional shapes and electronic properties. The synthesis of new trisubstituted pyrrole derivatives has been accomplished via the reaction of benzimidazolium bromide with acetylenic dipolarophiles, showcasing another route to complex pyrrole-based structures. mdpi.com

Reactivity Profiles and Mechanistic Investigations of Ethyl 1 Methyl 1h Pyrrole 3 Carboxylate System

Electrophilic Aromatic Substitution Patterns on the Pyrrole (B145914) Ring

The pyrrole ring is inherently activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. pearson.comslideshare.net This increased electron density makes it more reactive than benzene. pearson.com However, the presence of an electron-withdrawing ethyl carboxylate group at the C3 position deactivates the ring to some extent and directs incoming electrophiles.

In general, electrophilic substitution on pyrrole occurs preferentially at the C2 (α) position because the intermediate carbocation (σ-complex) is better stabilized by resonance, allowing for delocalization of the positive charge over three atoms. onlineorganicchemistrytutor.comstackexchange.comechemi.com Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. stackexchange.comechemi.com For a 3-substituted pyrrole like Ethyl 1-methyl-1H-pyrrole-3-carboxylate, the primary sites for electrophilic attack are the C2 and C5 positions, which are alpha to the nitrogen.

A key example of electrophilic substitution is the Vilsmeier-Haack reaction , which is a mild method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent, typically a chloromethyliminium salt formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The iminium ion acts as the electrophile. chemistrysteps.com For pyrroles, this reaction typically occurs at the electron-rich 2-position. chemistrysteps.com In the case of this compound, formylation is expected to occur at the C2 or C5 position.

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Favored? |

|---|---|---|---|

| C2 (α-position) | 3 | More Stable | Yes |

| C3 (β-position) | 2 | Less Stable | No |

Nucleophilic Additions and Substitutions Involving Ester and Other Functional Groups

The ethyl carboxylate group at the C3 position is the primary site for nucleophilic attack. Common reactions involving this ester group include hydrolysis and reduction.

Hydrolysis , or saponification, involves heating the ester with a base, such as sodium hydroxide (B78521) (NaOH), to produce the corresponding carboxylate salt (sodium 1-methyl-1H-pyrrole-3-carboxylate) and ethanol (B145695). chemguide.co.uklibretexts.orglibretexts.org This reaction is essentially irreversible and proceeds to completion. libretexts.orglibretexts.org Acid-catalyzed hydrolysis using a dilute acid and excess water is also possible, but the reaction is reversible. chemguide.co.uklibretexts.org

Reduction of the ester group can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) . ic.ac.ukmasterorganicchemistry.com LiAlH₄ is a potent source of hydride ions (H⁻) and effectively reduces esters, carboxylic acids, and other carbonyl compounds. masterorganicchemistry.comdavuniversity.orglibretexts.org The reaction with this compound would yield (1-methyl-1H-pyrrol-3-yl)methanol. The mechanism involves the addition of a hydride to the carbonyl carbon, followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.com

Cycloaddition Reactions and Ring Transformations

The pyrrole ring of this compound can participate in various cycloaddition and ring transformation reactions, altering its core structure.

Conjugated nitrosoalkenes can act as electron-deficient heterodienes in inverse electron-demand hetero-Diels-Alder reactions. frontiersin.org When reacting with pyrroles, the outcome depends on the substituent on the nitrosoalkene. For instance, ethyl nitrosoacrylate reacts with pyrrole via a hetero-Diels-Alder cycloaddition to form a bicyclic 1,2-oxazine intermediate. frontiersin.orgnih.gov This intermediate then undergoes ring-opening and rearomatization of the pyrrole unit to yield an open-chain oxime. frontiersin.orgnih.gov In contrast, aryl-substituted nitrosoalkenes may react through a conjugate addition pathway. frontiersin.orgacs.org These reactions typically result in alkylation at the C2 position of the pyrrole ring. frontiersin.org

The Ciamician-Dennstedt rearrangement is a classic reaction for the ring expansion of pyrroles into 3-halopyridines. youtube.comdrugfuture.com The reaction involves treating the pyrrole with a haloform (like chloroform, CHCl₃) and a strong base. youtube.comchemistryschool.netchemistry-online.com This generates a dihalocarbene intermediate (e.g., :CCl₂), which undergoes a cycloaddition with the pyrrole ring to form an unstable dihalocyclopropane intermediate. drugfuture.comyoutube.com This intermediate then rearranges to afford the 3-halopyridine. drugfuture.com

More recent advancements in "skeletal editing" have built upon this principle to achieve more diverse molecular structures. acs.orgnih.govacs.org Modern methods allow for the insertion of functionalized carbon atoms into the pyrrole ring, moving beyond the limitations of traditional haloform precursors. researchgate.netresearchgate.net For example, α-chlorodiazirines can be used as precursors to generate carbenes that insert into the pyrrole core, enabling the synthesis of a wide range of substituted pyridines directly from pyrroles. organic-chemistry.orgnih.govnih.gov This represents a powerful strategy for transforming one heterocyclic system into another. nih.govresearchgate.net

Radical-Involved Functionalization Reactions

Recent developments in synthetic chemistry have introduced radical-based methods for functionalizing heterocycles. Photocatalysis, in particular, has emerged as a powerful tool for generating radical intermediates under mild conditions. rsc.org Visible-light-induced reactions can be used to synthesize substituted pyrroles through various pathways, such as the [3+2] annulation of vinyl azides with alkenes or the conversion of furans to pyrroles. rsc.orgnih.gov

For pyrrole derivatives, photocatalytic methods can facilitate the generation of radical anions, which are potent reducing agents. rsc.org These intermediates can then react with other species, such as aryl halides, to form new carbon-carbon bonds. rsc.org While specific studies on this compound are not detailed, the general principles of photocatalysis suggest that radical-involved functionalization at the C-H positions of the pyrrole ring is a feasible synthetic pathway. chemistryviews.org

Role of Intermediates in Reaction Pathways and Selectivity

The selectivity observed in the reactions of this compound is fundamentally governed by the stability of the reaction intermediates.

In electrophilic aromatic substitution , the regioselectivity is determined by the stability of the intermediate σ-complex (also known as an arenium ion). As discussed, attack at the C2/C5 positions is favored because it allows for more extensive resonance stabilization of the positive charge compared to attack at the C4 position. pearson.comonlineorganicchemistrytutor.comstackexchange.comechemi.comaklectures.com The electron-donating nitrogen atom plays a crucial role in stabilizing this intermediate. pearson.com

In the Ciamician-Dennstedt rearrangement , the key intermediates are the dihalocarbene and the subsequent cyclopropanated pyrrole. drugfuture.com The reaction proceeds through the initial [2+1] cycloaddition of the carbene to the pyrrole π-system. The subsequent electrocyclic ring-opening of this unstable cyclopropane (B1198618) derivative dictates the formation of the final pyridine (B92270) product. organic-chemistry.org Computational studies have shown that this ring-opening step forges the new pyridine core. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map can be assembled.

The ¹H NMR spectrum of Ethyl 1-methyl-1H-pyrrole-3-carboxylate provides information on the number of different types of protons and their neighboring environments. The expected signals, based on the molecular structure, include a triplet and a quartet for the ethyl ester protons, a singlet for the N-methyl protons, and distinct signals for the three protons on the pyrrole (B145914) ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxylate group and the electron-donating effect of the N-methyl group.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum is expected to show nine unique signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrrole ring, the N-methyl carbon, and the two carbons of the ethyl group. The chemical shifts provide insight into the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| H2 (Pyrrole) | ~7.4 | s | C2 (Pyrrole) |

| H4 (Pyrrole) | ~6.6 | t | C3 (Pyrrole) |

| H5 (Pyrrole) | ~6.8 | dd | C4 (Pyrrole) |

| N-CH₃ | ~3.7 | s | C5 (Pyrrole) |

| O-CH₂-CH₃ | ~4.2 | q | N-CH₃ |

| O-CH₂-CH₃ | ~1.3 | t | O-CH₂-CH₃ |

| O-CH₂-CH₃ | |||

| C=O (Ester) |

To confirm the assignments made from 1D NMR and to establish the connectivity between atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Key correlations are expected between the H4 and H5 protons on the pyrrole ring and between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton signal (H2, H4, H5, N-CH₃, O-CH₂) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) couplings between protons and carbons, which helps to piece together the molecular skeleton. Expected key correlations would include the H2 proton to the C3, C4, and C5 carbons of the pyrrole ring and the carbonyl carbon. The N-methyl protons would show correlations to the C2 and C5 carbons, confirming the N-substitution.

Infrared and Raman Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1700-1720 cm⁻¹. Other significant bands include C-H stretching vibrations from the aromatic ring, N-methyl, and ethyl groups (around 2900-3100 cm⁻¹), C-N stretching vibrations, and C-O stretching of the ester group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibrations of the pyrrole ring are expected to be strong in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often prominent in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies Note: Values are based on typical frequencies for the functional groups present.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1700-1720 | 1700-1720 | Strong (IR) |

| C-H Stretch (Aromatic/Alkyl) | 2900-3100 | 2900-3100 | Medium-Strong |

| C=C Stretch (Pyrrole) | ~1550 | ~1550 | Medium (IR), Strong (Raman) |

| C-O Stretch (Ester) | 1200-1300 | 1200-1300 | Strong (IR) |

| C-N Stretch (Pyrrole/N-Methyl) | 1300-1400 | 1300-1400 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring, being an aromatic system, constitutes the primary chromophore in this compound. The presence of the conjugated ester group extends the π-system. The spectrum is expected to show absorption bands corresponding to π → π* transitions. libretexts.orgyoutube.com The substitution on the pyrrole ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λ_max). uobabylon.edu.iq

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₉H₁₃NO₂.

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the exact molecular weight of the compound (167.09 g/mol ).

Fragmentation Pattern: The fragmentation of esters often involves characteristic losses. libretexts.orgchemguide.co.uk Key fragmentation pathways for this compound would likely include:

Loss of the ethoxy group (-OC₂H₅) to give a fragment ion at m/z 122.

Loss of an ethyl radical (-C₂H₅) followed by carbon monoxide, leading to characteristic pyrrole fragments.

Cleavage at the ester group, potentially involving a McLafferty rearrangement if sterically feasible, although less common for ethyl esters.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Possible Fragment Ion | Fragment Lost |

| 167 | [C₉H₁₃NO₂]⁺ | (Molecular Ion) |

| 138 | [C₇H₈NO₂]⁺ | -C₂H₅ |

| 122 | [C₇H₈NO]⁺ | -OC₂H₅ |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of a closely related isomer, Ethyl 5-methyl-1H-pyrrole-2-carboxylate, reveals typical structural features. nih.gov

An analysis of this compound would be expected to reveal:

Molecular Geometry: Confirmation of the planarity of the pyrrole ring and the conformation of the ethyl carboxylate and N-methyl substituents relative to the ring.

Crystal Packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (if present) or π-stacking between pyrrole rings.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, along with the crystal system and space group. For example, the isomer Ethyl 5-methyl-1H-pyrrole-2-carboxylate crystallizes in a monoclinic system. nih.gov

This comprehensive analytical approach, combining various spectroscopic and crystallographic methods, is essential for the unambiguous structural elucidation and characterization of this compound.

Determination of Molecular Conformation and Geometry in Solid State

The precise three-dimensional arrangement of atoms in this compound in the solid state is determined using single-crystal X-ray diffraction. This powerful analytical technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and geometry.

Typically, the pyrrole ring is found to be essentially planar due to its aromatic character. The substituents on the ring, the ethyl carboxylate group at position 3 and the methyl group at position 1, will have specific orientations relative to this plane. The conformation of the ethyl carboxylate group is of particular interest, as rotation around the C-C and C-O single bonds can lead to different conformers. The planarity of the ester group with respect to the pyrrole ring is influenced by a balance of steric and electronic effects.

Table 1: Representative Crystallographic Parameters for a Substituted Ethyl Pyrrole Carboxylate Analog

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.772(3) |

| b (Å) | 14.628(5) |

| c (Å) | 12.187(5) |

| β (°) | 94.20(12) |

| Z | 4 |

Note: Data presented is for an analogous compound, ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate, to illustrate typical crystallographic parameters.

The determination of the solid-state structure is crucial as it represents the lowest energy conformation under crystallization conditions and serves as the basis for understanding intermolecular interactions.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The way molecules of this compound pack together in a crystal is governed by a network of non-covalent intermolecular interactions. These interactions are critical in determining the material's physical properties, such as melting point and solubility.

Hydrogen Bonding: In the case of N-methylated pyrroles, the traditional N-H---O hydrogen bond is absent. However, weaker C-H---O and C-H---π hydrogen bonds are likely to be significant. The oxygen atoms of the carboxylate group are potential acceptors for hydrogen bonds from the methyl and aromatic C-H groups of neighboring molecules.

π-Stacking: The aromatic pyrrole rings can interact through π-π stacking. The geometry of this stacking can vary, from face-to-face to offset arrangements, and the distances between the rings are characteristic of these interactions (typically 3.3–3.8 Å). These interactions are crucial for the cohesion of the crystal lattice.

The analysis of crystal structures of similar pyrrole derivatives reveals that the packing is often dominated by a combination of these interactions, leading to the formation of complex three-dimensional supramolecular architectures.

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis is employed. This method provides a visual and statistical representation of the close contacts between molecules in a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular interactions.

The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show significant contributions from:

H---H contacts: Typically representing the largest proportion of the surface, arising from the numerous hydrogen atoms on the periphery of the molecule.

O---H/H---O contacts: Indicative of C-H---O hydrogen bonds.

C---H/H---C contacts: Corresponding to C-H---π interactions.

C---C contacts: Representing π-π stacking interactions.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyrrole Derivative

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| O···H | 25.0 |

| C···H | 10.5 |

| C···C | 5.2 |

| N···H | 3.8 |

| Other | 10.5 |

Note: The data presented is a representative example for a substituted pyrrole and illustrates the typical distribution of intermolecular contacts.

This quantitative analysis allows for a detailed comparison of the packing environments of different crystalline forms or related compounds.

Advanced Spectroscopic Probes for Molecular Dynamics and Environmental Effects

Beyond static structural information, advanced spectroscopic techniques can probe the dynamic behavior of this compound and its response to environmental changes.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): This technique can be used to study conformational dynamics in solution. For instance, hindered rotation around the C-N bond or the C-C bond of the ethyl ester group could be investigated by monitoring changes in the NMR spectrum as a function of temperature.

Solvatochromism Studies using UV-Vis and Fluorescence Spectroscopy: The electronic absorption and emission spectra of the compound can be sensitive to the polarity of the solvent. By measuring the spectra in a range of solvents with different polarities, it is possible to study the differential solvation of the ground and excited electronic states. This provides information about the change in the molecule's dipole moment upon electronic excitation. The Stokes shift, which is the difference in energy between the absorption and emission maxima, often correlates with solvent polarity parameters.

Time-Resolved Spectroscopy: Techniques such as transient absorption or time-resolved fluorescence spectroscopy can be used to study the dynamics of the excited states of the molecule. These experiments provide information on processes such as intersystem crossing, internal conversion, and excited-state relaxation, which are crucial for understanding the photophysical properties of the compound.

These advanced spectroscopic methods provide a dynamic picture of the molecule's behavior, complementing the static structural information obtained from crystallography.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Detailed studies employing Density Functional Theory (DFT) or ab initio methods to elucidate the electronic structure of Ethyl 1-methyl-1H-pyrrole-3-carboxylate are not available in the reviewed literature. Such calculations would typically provide fundamental information about the molecule's stability, electronic properties, and reactivity.

Published data on the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and a thorough conformational analysis of this compound, derived from quantum chemical calculations, could not be located. This analysis is crucial for identifying the most stable three-dimensional structure of the molecule.

There are no available studies that report the theoretical prediction of spectroscopic data for this compound using computational methods. These predictions are valuable for complementing and interpreting experimental spectroscopic results.

A Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound, has not been documented. This type of analysis is essential for predicting the molecule's reactivity, electrophilic and nucleophilic sites, and kinetic stability.

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Analysis

Specific research applying AIM and NBO theories to this compound is absent from the available scientific literature. These analyses provide deeper insights into the electronic characteristics of a molecule.

No studies were found that utilize AIM or NBO analysis to characterize the specific intramolecular interactions, such as hydrogen bonds or other weak interactions, within the this compound structure.

A detailed analysis of electron delocalization and intramolecular charge transfer for this compound using NBO theory has not been published. This analysis would explain the distribution of electron density and the stabilizing effects of orbital interactions within the molecule.

Molecular Dynamics Simulations for Conformational Landscapes

MD simulations of Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate have been performed to understand its stability and interactions within a simulated biological environment. researchgate.net These simulations typically involve placing the molecule in a solvent box, often water, and calculating the forces between atoms over a specified time, commonly on the nanosecond scale. researchgate.net The trajectory of the atoms over time reveals the molecule's conformational preferences. For instance, a 50 ns simulation was conducted to analyze the dynamic behavior of an Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate-enzyme complex. researchgate.net

The conformational landscape of a molecule describes the collection of all possible three-dimensional structures it can adopt and their relative energies. For molecules like this compound, key conformational features would include the orientation of the ethyl carboxylate group relative to the pyrrole (B145914) ring and the rotation around the C-C single bonds. The pyrrole ring itself is largely planar, but the substituents can adopt various conformations. The results from simulations on analogous compounds indicate that such molecules explore a range of conformations, eventually settling into a stable, low-energy state when interacting with a biological target. researchgate.net The stability of such complexes is often assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. researchgate.net

In Silico Approaches to Molecular Recognition and Binding (excluding clinical drug design)

Molecular Docking Simulations with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between small molecules, like this compound, and biological macromolecules such as enzymes and receptors.

While specific docking studies for this compound were not found, research on analogous pyrrole-containing compounds provides a strong indication of its potential binding modes. For example, molecular docking studies on Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate have been conducted to investigate its binding affinity with enzymes like acetylcholinesterase (AChE) and α-glucosidase. researchgate.net In these simulations, the pyrrole derivative was docked into the active site of the enzymes to identify key interactions. The binding affinity is often reported as a docking score in kcal/mol, with lower values indicating a more favorable interaction. researchgate.net

Key interactions observed in the docking of pyrrole derivatives with protein active sites often involve hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking with aromatic amino acid residues. For instance, in the docking of Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate with α-glucosidase, interactions with amino acid residues such as Gly172 were noted. researchgate.net Similarly, derivatives of 1-methyl-1H-pyrrole have been docked into the active sites of cyclooxygenase-2 (COX-2), revealing key binding interactions that contribute to their inhibitory activity. ebi.ac.uk

| Compound/Analog | Target Macromolecule | Key Interacting Residues | Docking Score (kcal/mol) |

| Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate | α-Glucosidase | Gly172 | Not specified |

| 1-methyl-1H-pyrrole-2,5-dione derivative | Cyclooxygenase-2 (COX-2) | Not specified | Not specified |

Note: The table presents data from studies on analogs of this compound to illustrate the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions (in vitro)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features, known as molecular descriptors.

Although a specific QSAR model for this compound was not identified in the searched literature, numerous QSAR studies have been performed on various series of pyrrole derivatives to understand the structural requirements for their biological activities. researchgate.netnih.gov These studies typically involve a set of compounds with known in vitro activities, for which a range of molecular descriptors are calculated. These descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.

For example, a QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These 3D-QSAR methods generate contour maps that indicate regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence biological activity. Such models have shown good predictive capabilities, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). nih.gov

The development of a robust QSAR model generally follows these steps:

Data Set Selection : A diverse set of compounds with accurately measured biological activity is chosen.

Descriptor Calculation : A variety of molecular descriptors are calculated for each compound in the data set.

Model Building : Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation : The predictive power of the model is assessed using internal and external validation techniques.

| QSAR Model Type | Compound Series | Key Descriptors | Statistical Parameters (r²) |

| 3D-QSAR (CoMFA) | Thieno[3,2-b]pyrrole-5-carboxamides | Steric and Electrostatic Fields | 0.944 |

| 3D-QSAR (CoMSIA) | Thieno[3,2-b]pyrrole-5-carboxamides | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor Fields | 0.982 |

| 2D-QSAR | Pyrrole Derivatives | Not specified | Not specified |

Note: This table summarizes findings from QSAR studies on various pyrrole derivatives to exemplify the methodology and outcomes, as direct QSAR studies on this compound were not found.

Structure Activity Relationship Sar Studies and Rational Design of Pyrrole 3 Carboxylate Derivatives

Impact of Substituent Position and Electronic Nature on Molecular Properties

The molecular properties of pyrrole-3-carboxylate derivatives are profoundly influenced by the position and electronic characteristics of their substituents. The pyrrole (B145914) ring, being an electron-rich aromatic system, exhibits preferential reactivity at specific positions. researchgate.net Generally, electrophilic substitution is favored at the C2 (α) position due to the higher stability of the resulting intermediate. However, the presence of substituents on the nitrogen atom or elsewhere on the ring can significantly alter this preference, directing incoming groups to the C3 (β) position. researchgate.net

The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, plays a critical role in modulating the reactivity and biological activity of the molecule. For instance, in the context of developing inhibitors for specific biological targets, the presence of electron-withdrawing groups on the pyrrole ring has been shown to be crucial for enhancing activity. nih.gov Conversely, electron-donating groups can increase the electron density of the pyrrole ring, which can influence its interaction with biological targets and its metabolic stability. nih.gov

Research into various pyrrole derivatives has demonstrated that the strategic placement of substituents is a key element of rational drug design. For example, in a series of pyrrole-2-carboxamides designed as anti-tuberculosis agents, it was found that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly improved their antimycobacterial activity. nih.gov Furthermore, the position of substituents can impact the metabolic stability of these compounds. Studies have shown that substituents at the 4-position of a phenyl group attached to the pyrrole core can enhance metabolic stability. nih.gov

The interplay between substituent position and electronic nature is a delicate balance that medicinal chemists must consider to optimize the desired molecular properties of pyrrole-3-carboxylate derivatives.

Table 1: Impact of Substituent Position and Nature on the Properties of Pyrrole Derivatives

| Substituent Position | Substituent Nature | Observed Impact | Reference |

|---|---|---|---|

| Pyrrole Ring | Electron-withdrawing groups | Crucial for increasing biological activity | nih.gov |

| Pyrrole Ring | Electron-donating groups | Can influence metabolic stability | nih.gov |

| Phenyl group at R1 | 4-substituent | Good for metabolic stability | nih.gov |

| 3-pyridyl group at R1 | 4-substituent | Moderate metabolic stability | nih.gov |

Stereochemical Considerations in Pyrrole Derivative Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the design of biologically active pyrrole derivatives. The specific spatial orientation of substituents can dramatically affect how a molecule interacts with its biological target, such as an enzyme or receptor. nih.gov Even subtle changes in stereochemistry can lead to significant differences in biological activity, highlighting the importance of stereoselective synthesis and characterization. nih.gov

The design of pyrrole derivatives for therapeutic applications, therefore, requires careful consideration of stereoisomers. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other may be inactive or even produce undesirable effects. Consequently, the development of synthetic methods that allow for the selective production of a single, desired stereoisomer is a major focus in medicinal chemistry.

Rational Design Principles for Modulating Reactivity and Selectivity

The rational design of pyrrole-3-carboxylate derivatives to achieve specific reactivity and selectivity is a cornerstone of modern synthetic chemistry. By understanding the underlying electronic and steric properties of the pyrrole nucleus and its substituents, chemists can devise strategies to control the outcome of chemical transformations. sunderland.ac.uk

One of the primary considerations in modulating the reactivity of the pyrrole ring is the nature of the substituent on the nitrogen atom. researchgate.net Bulky substituents on the nitrogen can sterically hinder the α-positions, thereby favoring substitution at the β-positions. researchgate.net This principle is often exploited to synthesize 3-substituted pyrroles, which can be challenging to obtain directly. scilit.com

The choice of reagents and reaction conditions also plays a pivotal role in determining the selectivity of a reaction. For example, in the Vilsmeier-Haack formylation of N-alkylpyrroles, the ratio of the resulting 2- and 3-formylpyrrole isomers can be influenced by the steric bulk of the N-alkyl group. researchgate.net

Furthermore, the inherent reactivity of the pyrrole ring can be fine-tuned by the introduction of functional groups that can direct subsequent reactions. For instance, the presence of a carboxylate group at the 3-position, as in ethyl 1-methyl-1H-pyrrole-3-carboxylate, influences the regioselectivity of further substitutions on the ring. The development of one-pot and continuous flow synthesis methods for highly substituted pyrrole-3-carboxylic acid derivatives showcases the advancements in achieving controlled reactivity and selectivity. researchgate.netacs.org

Scaffold Hopping and Lead Optimization Strategies in Chemical Biology Research

Scaffold hopping is a powerful strategy in medicinal chemistry and chemical biology that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the desired biological activity. researchgate.netbhsai.org This approach is particularly useful for discovering novel chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or reduced off-target effects. nih.govnih.gov Pyrrole-3-carboxylate derivatives can serve as starting points or outcomes of scaffold hopping campaigns.

For pyrrole-containing compounds, lead optimization might involve modifying substituents on the pyrrole ring or the ester group of this compound to enhance its interaction with a biological target. For example, replacing a metabolically labile group with a more stable one can improve the compound's pharmacokinetic properties. researchgate.net Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are often employed to guide the lead optimization process by predicting how structural modifications will affect biological activity. nih.gov

The combination of scaffold hopping and lead optimization provides a robust framework for the development of novel and improved chemical probes and therapeutic candidates based on the versatile pyrrole scaffold. chimia.chmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-formylpyrrole |

| N-alkylpyrroles |

| trans-4-aryl-piperidine-3-ol |

| 2-formylpyrrole |

Applications in Advanced Chemical Research and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

The pyrrole (B145914) ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules and natural products. biolmolchem.com Consequently, functionalized pyrroles like ethyl 1-methyl-1H-pyrrole-3-carboxylate serve as crucial building blocks for the construction of more complex molecular architectures. The reactivity of both the pyrrole ring and its ester substituent allows for a wide range of chemical transformations.

Researchers have utilized similar pyrrole carboxylate scaffolds in various synthetic strategies. For instance, the Knorr synthesis and its variations are classic methods for constructing pyrrole rings, which can then be further functionalized. researchgate.net A one-pot, two-step reaction involving the treatment of ethyl-3-(propylamino)but-2-enoate with acetaldehyde (B116499) and iodine under basic conditions yields ethyl-2-methyl-1-propyl-1H-pyrrole-3-carboxylate, a structurally analogous compound. rsc.org This highlights the accessibility of such scaffolds.

The functional groups of this compound offer multiple handles for synthetic manipulation. The ester group can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. nih.govbiointerfaceresearch.com The pyrrole ring itself is susceptible to electrophilic substitution reactions, such as formylation (Vilsmeier-Haack reaction), acylation, and halogenation, typically occurring at the electron-rich positions (C2, C4, and C5). researchgate.netnih.gov These transformations allow for the introduction of diverse functional groups, paving the way for the synthesis of a wide range of derivatives. For example, the Vilsmeier-Haack formylation of related pyrrole carboxylates has been used to introduce an aldehyde group, which then serves as a key intermediate for creating more complex structures like pyrrole chalcones. researchgate.net

The strategic application of these reactions enables the incorporation of the this compound framework into larger, more complex molecules. It has been used as a fragment in the synthesis of novel Schiff bases and other heterocyclic systems with potential biological activities. mdpi.com The versatility of this compound as a synthetic intermediate is a cornerstone of its utility in medicinal and organic chemistry.

Table 1: Synthetic Transformations of Pyrrole Carboxylate Scaffolds

| Reaction Type | Reagents/Conditions | Functional Group Transformation | Reference |

|---|---|---|---|

| Hydrolysis | KOH, Dioxane/Water, Boil | Ester to Carboxylic Acid | biointerfaceresearch.com |

| Vilsmeier-Haack Formylation | DMF/POCl3, DCM, Reflux | Introduction of a C-formyl group | researchgate.net |

| Halogenation (Fluorination) | Selectfluor, MeCN/AcOH, 0 °C | Introduction of a C-fluoro group | nih.gov |

| Reduction of Formyl Group | Zn dust, HCl in Dioxane | Aldehyde to Methyl group | nih.gov |

| Hydrazinolysis | Hydrazine hydrate, Ethanol (B145695), Reflux | Ester to Hydrazide | mdpi.com |

Applications in Catalysis and Ligand Design

The field of coordination chemistry and catalysis frequently utilizes organic molecules as ligands to modulate the properties of metal centers. This compound and its derivatives are attractive candidates for ligand design due to the presence of multiple potential coordination sites, including the pyrrole nitrogen, the ester carbonyl oxygen, and other functional groups that can be introduced onto the pyrrole ring.

While direct applications of this compound as a ligand are not extensively documented, its scaffold is a key starting point for synthesizing more elaborate ligand systems. For example, a tridentate pyrrole-based ligand, methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate, was synthesized and used to form complexes with copper(II) and nickel(II). researchgate.net This demonstrates a clear synthetic pathway where a simple pyrrole carboxylate can be functionalized to create a multi-dentate ligand capable of coordinating with transition metals. researchgate.net Such complexes are of interest for mimicking the active sites of metalloenzymes and for developing new catalysts for chemical transformations, such as water oxidation. researchgate.net

Furthermore, the carboxylic acid derived from the hydrolysis of the ester can coordinate to metal ions. biointerfaceresearch.com Transition metal carboxylate complexes are a major class of coordination compounds with diverse structures and applications. wikipedia.org By modifying the pyrrole ring with additional donor groups, chelating ligands can be created that bind strongly to metal ions. For instance, studies on hydrazone ligands bearing a pyrrole unit highlight the utility of this scaffold in coordination chemistry. nih.gov The resulting metal complexes can exhibit interesting electronic, magnetic, and catalytic properties. For example, metal complexes derived from a related heterocyclic carboxylic acid, 3-methyl-1H-pyrazole-4-carboxylic acid, have been shown to possess electrocatalytic activity for the oxygen evolution reaction (OER). rsc.org This suggests a potential avenue of research for pyrrole-based ligands in catalysis.

Exploration in Materials Science for Functional Molecules

The incorporation of specific organic molecules into larger assemblies to create materials with desired properties is a central theme in materials science. Pyrrole-containing compounds are particularly notable for their role in the development of conductive polymers. Polypyrrole, for instance, is a well-known organic conducting polymer. biolmolchem.com The this compound molecule can be envisioned as a monomer precursor for functional materials.

Through chemical modification, the pyrrole ring can be equipped with polymerizable groups. The ester functionality also provides a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties. While direct polymerization of this compound is not a primary application, its derivatives could be designed to act as building blocks for more complex materials. For example, its use as a building block for porphyrins and polypyrroles has been noted for related structures. frontierspecialtychemicals.comresearchgate.net Porphyrins and related macrocycles are key components in materials for electronics, sensors, and photodynamic therapy.

Furthermore, the planar structure of the pyrrole ring can promote π-stacking interactions, which are crucial for charge transport in organic electronic materials. The ability to form ordered structures through intermolecular interactions, such as the hydrogen-bonded dimers observed in the crystal structure of similar pyrrole derivatives, is also a relevant feature for the design of crystalline organic materials. nih.gov Although this area remains less explored for this specific molecule, the fundamental chemistry of the pyrrole scaffold suggests significant potential for its application in the synthesis of functional organic materials.

Development of Chemical Probes and Tools for Biological Research (non-therapeutic)

Chemical probes are small molecules used to study and manipulate biological systems and processes. The pyrrole scaffold is a common feature in many biologically active compounds, making its derivatives, including this compound, valuable starting points for the development of such research tools. biolmolchem.commdpi.com These tools are used to investigate biological pathways, validate drug targets, and understand disease mechanisms, separate from any therapeutic application.